molecular formula C17H20N2O6S2 B2506109 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide CAS No. 946215-56-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2506109
CAS No.: 946215-56-1
M. Wt: 412.48
InChI Key: DQEONGTUWLYHFE-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidine ring fused to a substituted phenyl group. This compound is structurally characterized by:

  • A sulfonamide backbone (benzenesulfonamide) with a 4-methoxy substituent.
  • A 1,1-dioxidoisothiazolidin-2-yl group at position 5 of the 2-methoxyphenyl ring.

Sulfonamides are well-documented for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The 1,1-dioxidoisothiazolidine moiety in this compound is a sulfone-containing heterocycle, which may enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S2/c1-24-14-5-7-15(8-6-14)27(22,23)18-16-12-13(4-9-17(16)25-2)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEONGTUWLYHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a dioxidoisothiazolidin moiety, methoxyphenyl groups, and a sulfonamide functional group, which contribute to its diverse biological activities. This article provides an overview of its biological activity based on current research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O6SC_{17}H_{19}N_{3}O_{6}S. The compound features several important functional groups:

  • Dioxidoisothiazolidin moiety : Imparts unique redox properties.
  • Methoxy groups : Enhance lipophilicity and potentially improve binding interactions.
  • Sulfonamide group : Known for its biological activity, particularly in antimicrobial applications.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Research has shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced cell proliferation in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of folic acid synthesis
AnticancerCDK2 inhibition leading to cell cycle arrest
AntioxidantPotential redox activity from the dioxidoisothiazolidin moiety

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various sulfonamides, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional sulfa drugs, suggesting enhanced efficacy.

Case Study 2: Cancer Cell Line Studies

Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced G1 phase arrest in the cell cycle, confirming its role as a CDK inhibitor.

The biological activity of this compound is closely related to its structural components:

  • Inhibition of CDK2 : The interaction between the compound and CDK2 has been characterized using molecular docking studies, which suggest that the dioxidoisothiazolidin moiety fits well into the ATP-binding site of CDK2, blocking substrate access.
  • Redox Reactions : The sulfur and oxygen atoms in the dioxidoisothiazolidin structure may participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as sulfonamide backbones, substituted phenyl rings, or isothiazolidine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Synthesis/Characterization Reference
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyphenyl)-4-Methoxybenzenesulfonamide 1,1-Dioxidoisothiazolidine, 4-methoxybenzenesulfonamide, 2-methoxyphenyl Not explicitly reported (inferred: potential anti-proliferative or enzyme-inhibitory activity) Likely synthesized via sulfonamide coupling and heterocycle oxidation (analogous to )
5-(4-Chlorophenyl)-N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-1,3-Oxazol-2-Amine (Example 132) Ethylsulfonyl group, 1,3-oxazole, 4-chlorophenyl Not explicitly reported; oxazole derivatives often exhibit anticancer or antimicrobial activity Prepared via HNMR-verified coupling reactions
2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-Indazol-3-yl)Acetamide 1,1-Dioxidoisothiazolidine, indazole core, biphenyl Inhibits uterine myoma cell proliferation, induces PARP fragmentation without cardiovascular toxicity Validated via in vitro assays
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide Chloro substituent, unmodified sulfonamide Anti-malarial, anti-convulsant, and herbicidal activities Synthesized via sulfonylation of aniline derivatives
N-(5-(Ethylsulfonyl)-2-Methoxyphenyl)Formamide (IV.141) Ethylsulfonyl group, formamide Intermediate in anticancer drug synthesis Formylation with CDI/formic acid (84% yield)

Key Findings

Structural Impact on Activity: The 1,1-dioxidoisothiazolidine group (shared with ) is associated with enhanced target binding and reduced toxicity compared to simple sulfonyl groups (e.g., ethylsulfonyl in ). Methoxy substituents (e.g., 2-methoxy in the target compound vs.

Biological Relevance :

  • The indazole derivative in demonstrates that the 1,1-dioxidoisothiazolidine group synergizes with heterocyclic cores (indazole vs. phenyl in the target compound) to achieve tissue-specific efficacy.
  • Compounds with ethylsulfonyl groups (e.g., ) are often intermediates or precursors, whereas sulfonamides with halogen substituents (e.g., ) exhibit broader antimicrobial activity.

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods in , involving sulfonamide coupling followed by heterocyclic oxidation.
  • HNMR and MS (as in ) are critical for verifying purity and regiochemistry in such derivatives.

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